

Best practices for long-term storage of Z-endoxifen powder

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Compound of Interest

Compound Name: Endoxifen (Z-isomer)

Cat. No.: B15543319

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Technical Support Center: Z-Endoxifen Powder

This technical support center provides best practices for the long-term storage and handling of Z-endoxifen powder. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of Z-endoxifen powder?

A1: For long-term storage, Z-endoxifen powder should be stored at -20°C.[1][2] Some suppliers also indicate that storage at 2-8°C is acceptable for shorter periods.[3][4]

Q2: How long can I store Z-endoxifen powder?

A2: When stored at -20°C, Z-endoxifen powder is stable for at least four years.[2] One supplier suggests a stability of three years at -20°C and two years at 4°C.[1]

Q3: Is Z-endoxifen sensitive to light?

A3: Yes, Z-endoxifen is sensitive to light.[5] Studies have shown that it can degrade when exposed to sunlight or UV radiation.[6][7][8] Therefore, it is crucial to store the powder in a light-protected container, such as an amber vial, and in a dark location.

Q4: What are the signs of degradation of Z-endoxifen powder?

A4: Visual signs of degradation can include a change in color from white or beige to a different hue.^[3] However, chemical degradation, such as isomerization to the (E)-endoxifen isomer, may not be visible. The most reliable way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC).

Q5: Can I store Z-endoxifen in a solution?

A5: While Z-endoxifen can be dissolved in solvents like DMSO, ethanol, and DMF, aqueous solutions are not recommended for long-term storage.^[2] If you need to store a solution, it is best to prepare aliquots and store them at -80°C for up to six months.^[1]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Unexpected experimental results	Degradation of Z-endoxifen powder due to improper storage.	Verify the storage conditions (temperature, light protection). Perform a purity check using HPLC (see Experimental Protocols section).
Powder has changed color	Exposure to light, moisture, or incompatible substances.	Do not use the powder. Dispose of it according to your institution's guidelines for hazardous chemical waste. ^[5]
Difficulty dissolving the powder	The powder may have absorbed moisture or degraded.	Ensure you are using an appropriate solvent. Z-endoxifen is soluble in ethanol and DMSO. ^{[2][3]} If solubility issues persist, the powder's integrity may be compromised.

Quantitative Storage and Stability Data

Table 1: Recommended Storage Conditions and Stability of Z-Endoxifen Powder

Storage Temperature	Duration	Reference
-20°C	≥ 4 years	[2]
-20°C	3 years	[1]
2-8°C (4°C)	2 years	[1] [3]

Table 2: Stability of Z-Endoxifen in Solution

Storage Condition	Duration	Reference
In solvent at -80°C	6 months	[1]
In solvent at -20°C	1 month	[1]

Experimental Protocols

Protocol: Purity Assessment of Z-Endoxifen Powder by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Z-endoxifen and detecting the presence of the (E)-isomer impurity.

1. Materials and Reagents:

- Z-endoxifen powder (sample to be tested)
- (Z)-Endoxifen reference standard
- (E)-Endoxifen reference standard
- HPLC-grade acetonitrile
- HPLC-grade methanol
- Ammonium formate
- Formic acid

- HPLC-grade water
- Sample diluent: 50:50 (v/v) acetonitrile and 10 mM ammonium formate buffer (pH 4.3)

2. Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.22 μ m)

3. Preparation of Mobile Phase and Solutions:

- Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 4.3 with formic acid.
- Mobile Phase B: Methanol.
- Reference Standard Solutions: Accurately weigh and dissolve the (Z)-endoxifen and (E)-endoxifen reference standards in the sample diluent to prepare stock solutions of known concentrations (e.g., 0.1 mg/mL).
- Sample Solution: Accurately weigh a small amount of the Z-endoxifen powder to be tested and dissolve it in the sample diluent to a final concentration of approximately 0.16 mg/mL. Filter the solution through a 0.22 μ m syringe filter before injection.

4. HPLC Conditions:

- Column: C18 reversed-phase column
- Mobile Phase: A gradient elution can be used to separate the isomers and any degradation products. A typical gradient might be:

- Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A specific gradient described is 30%-52.5% B over 6 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 244 nm and 286 nm[2]
- Injection Volume: 10 µL

5. Analysis:

- Inject the reference standard solutions to determine the retention times of the (Z) and (E) isomers.
- Inject the sample solution.
- Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
- Calculate the purity of the Z-endoxifen in the sample by determining the area of the Z-endoxifen peak as a percentage of the total peak area of all components.

Visualizations



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Caption: Troubleshooting workflow for Z-endoxifen storage.

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